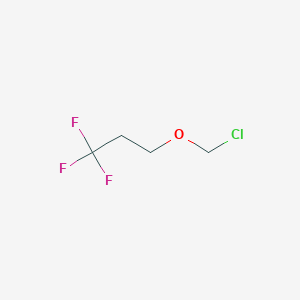

3-(Chloromethoxy)-1,1,1-trifluoropropane

CAS No.:

Cat. No.: VC18366994

Molecular Formula: C4H6ClF3O

Molecular Weight: 162.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H6ClF3O |

|---|---|

| Molecular Weight | 162.54 g/mol |

| IUPAC Name | 3-(chloromethoxy)-1,1,1-trifluoropropane |

| Standard InChI | InChI=1S/C4H6ClF3O/c5-3-9-2-1-4(6,7)8/h1-3H2 |

| Standard InChI Key | UTXZZOVDVFEODY-UHFFFAOYSA-N |

| Canonical SMILES | C(COCCl)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

The IUPAC name 3-(chloromethoxy)-1,1,1-trifluoropropane denotes a three-carbon chain with the following substituents:

-

A trifluoromethyl group (-CF3) at carbon 1.

-

A chloromethoxy group (-OCH2Cl) at carbon 3.

The molecular formula is C4H5ClF3O, yielding a theoretical molecular weight of 164.53 g/mol. This distinguishes it from closely related compounds such as 3-chloro-1,1,1-trifluoropropane (C3H4ClF3, MW 132.51 g/mol) and 3-chloro-2-(chloromethyl)-1,1,1-trifluoropropane (C4H5Cl2F3, MW 180.98 g/mol) . The presence of both fluorine and chlorine atoms introduces significant electronegativity, likely influencing its polarity, boiling point, and solubility.

The chloromethoxy group introduces steric hindrance and potential sites for nucleophilic substitution, distinguishing its reactivity from simpler chlorofluoropropanes.

Synthesis and Production Pathways

Hydrogenation of Fluorinated Alkenes

The patent US9249072B2 describes the hydrogenation of 3,3,3-trifluoropropene (1243zf) to produce 1,1,1-trifluoropropane (263fb) using catalysts such as Pt/Al2O3 . A similar approach could theoretically apply to synthesizing 3-(chloromethoxy)-1,1,1-trifluoropropane by introducing a chloromethoxy group during or after hydrogenation. For example, post-synthetic etherification of 263fb with chloromethanol (HOCH2Cl) might yield the target compound, though this remains speculative without experimental validation .

Halogen Exchange Reactions

Physicochemical Properties

Thermal Stability and Phase Behavior

-

Boiling Point: ~80–100°C (higher than 45.1°C for 3-chloro-1,1,1-trifluoropropane due to increased molecular weight and polarity) .

-

Density: ~1.3–1.4 g/cm³, aligning with fluorinated propanes .

Solubility and Polarity

The compound is expected to exhibit limited water solubility (<1 g/L) but high solubility in organic solvents like dichloromethane or ethers, consistent with its halogenated nature .

Reactivity and Chemical Behavior

Nucleophilic Substitution

The chloromethoxy group (-OCH2Cl) is susceptible to nucleophilic attack. For instance, reaction with hydroxide ions could yield 3-methoxy-1,1,1-trifluoropropane and Cl⁻, analogous to the hydrolysis of chlorinated ethers .

Oxidation and Reduction

Under strong oxidizing conditions (e.g., KMnO4), the compound may decompose to release CO2, HF, and Cl2, similar to the behavior of 3-chloro-1,1,1-trifluoropropane . Catalytic hydrogenation could reduce the chloromethoxy group to a methoxy group, though competing C-F bond cleavage is a risk .

Toxicity and Environmental Impact

While no specific toxicological data exists for 3-(chloromethoxy)-1,1,1-trifluoropropane, related compounds provide critical insights:

-

Acute Toxicity: 3-Chloro-1,1,1-trifluoropropane is poisonous by inhalation (LC50 ≈ 1,200 ppm in rats) . The chloromethoxy derivative may exhibit similar or greater toxicity due to potential release of HCl upon decomposition.

-

Environmental Persistence: Fluorinated propanes are generally resistant to hydrolysis but may contribute to ozone depletion if chlorine is released .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume